N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide
Description
Properties
Molecular Formula |
C13H8ClN3OS |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
N-(5-chloro-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-10-7-6-9-11(15-10)16-13(19-9)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18) |
InChI Key |
BVGIZHDLEKFYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another method involves heating a suspension of this compound in 70% sulfuric acid at 120°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridines.
Scientific Research Applications
Medicinal Chemistry and Oncology
Anticancer Properties
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell growth and survival. In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer cells. The compound induces apoptosis and causes cell cycle arrest, suggesting its potential as an anticancer agent. Quantitative analyses have shown an IC50 value of approximately 3.6 nM against PI3Kα, indicating strong inhibitory activity .
| Cancer Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 3.6 | PI3K inhibition, apoptosis |
| HepG2 | 2.57 | Cytotoxicity |
Case Study: Structure-Activity Relationship (SAR)
SAR studies have revealed that specific functional groups in the compound are critical for its inhibitory activity. Modifications to the thiazolo[4,5-b]pyridine core can lead to significant changes in potency, highlighting the importance of molecular structure in drug design .
Pharmacology and Neuroscience
Pain Management and Antithrombotic Activity
The compound is also being explored for its analgesic properties and as a potential antithrombotic agent. Animal models have shown that this compound can effectively reduce pain and inhibit blood clot formation. These findings suggest its utility in developing therapies for pain management and thrombotic disorders .
| Property | Effect Observed |
|---|---|
| Pain Reduction | Significant |
| Blood Clot Inhibition | Effective |
Microbiology and Infectious Diseases
Antimicrobial Activity
Research indicates that this compound possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 0.5 to 1 mg/mL, demonstrating its effectiveness without affecting Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell division by inhibiting the polymerization of FtsZ, a key protein involved in cytokinesis .
| Bacterial Strain | MIC (mg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 - 1 | FtsZ polymerization inhibition |
| Bacillus subtilis | 0.5 - 1 | FtsZ polymerization inhibition |
Endocrinology and Metabolic Diseases
Potential for Treating Metabolic Disorders
this compound is being investigated for its effects on lipid metabolism and obesity management. Preliminary studies have shown that it can modulate lipid profiles and reduce adiposity in animal models, indicating its potential for treating metabolic disorders such as obesity and hyperlipidemia .
Mechanism of Action
The mechanism of action of N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through hydrogen bonds . This inhibition can lead to various downstream effects, including the modulation of cell growth and survival pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, molecular properties, and biological activities of N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide with related compounds:
Key Observations
Impact of Heterocyclic Core: Thiazolo-pyridine (target compound) and oxazolo-pyridine () cores differ in heteroatoms (S vs. O), affecting electronic properties and binding interactions. Oxazolo derivatives show anti-HAT activity, while thiadiazole analogs () target 15-LOX enzymes.
Methoxy and dichloro substituents on benzamide () may improve metabolic stability but reduce solubility, contrasting with the target compound’s simpler substitution pattern.
Pharmacophore Insights: QSAR models for pyridyl benzamides () identify hydrophobic regions and hydrogen-bond acceptors as critical for anti-HAT activity.
Synthetic Considerations :
- Synthesis of thiazolo-pyridine derivatives (e.g., ) typically involves cyclization of thioamide precursors, whereas oxazolo and imidazo analogs require distinct reagents (e.g., oxazoles via carbonyl condensation ).
Biological Activity
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms, efficacy against various pathogens, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[4,5-b]pyridine core with a benzamide substituent and a chlorine atom at the 5-position of the thiazole ring. Its molecular formula is CHClNS, with a molecular weight of approximately 289.74 g/mol. The presence of the chlorine substituent is believed to enhance the compound's lipophilicity and alter its electronic properties, potentially increasing its biological activity.
Research indicates that compounds with thiazolo[4,5-b]pyridine structures can exhibit various mechanisms of action. Notably, this compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), enzymes crucial for cell growth and survival. Inhibiting PI3K pathways can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapy .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its minimum inhibitory concentration (MIC) ranges from 0.5 to 1 mg/mL, indicating effective bacterial growth inhibition without affecting Gram-negative bacteria like Escherichia coli.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating moderate to high antitumor activity with IC50 values ranging from 2.12 µM to 6.75 µM across different assays . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and benzamide moieties can significantly influence potency.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Target Organism/Cell Line | IC50/MIC | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 - 1 mg/mL | Inhibition of FtsZ polymerization |
| Antitumor | A549 (lung cancer) | 2.12 µM | PI3K inhibition |
| Antitumor | HCC827 (lung cancer) | 6.75 µM | PI3K inhibition |
| Antitumor | NCI-H358 (lung cancer) | 4.01 µM | PI3K inhibition |
Case Studies and Experimental Findings
- Antibacterial Studies : In a study evaluating the antibacterial properties of thiazolo[4,5-b]pyridine derivatives, this compound was shown to disrupt bacterial cell division by targeting FtsZ protein dynamics. This mechanism is critical as FtsZ is essential for bacterial cytokinesis .
- Antitumor Efficacy : A series of experiments conducted on lung cancer cell lines revealed that modifications in the compound's structure could enhance its cytotoxicity against cancer cells while maintaining selectivity over normal cells. This highlights the potential for further optimization in drug development aimed at minimizing side effects while maximizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
